molecular formula C11H10Cl2N2S B8630998 4-[1-(2,3-Dichlorophenyl)ethyl]-1,3-dihydroimidazole-2-thione CAS No. 881409-79-6

4-[1-(2,3-Dichlorophenyl)ethyl]-1,3-dihydroimidazole-2-thione

Cat. No. B8630998
M. Wt: 273.2 g/mol
InChI Key: WEMMJHMFGPJIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07683089B1

Procedure details

A 1:1 mixture of 4-[1-(2,3-dichloro-phenyl)-ethyl]-1H-imidazole (Intermediate A4), and 4-[1-(2,3-dichloro-phenyl)-vinyl]-1H-imidazole (Intermediate A3) (0.77 g, 3.2 mmol) in tetrahydrofuran (THF) (10 mL) and water (10 mL) was treated with NaHCO3 (1.64 g, 19.5 mmol) at rt for 10 m. Phenyl chlorothionoformate (1.1 mL, 7.95 mmol) was added and stirring was continued for 5 h. The mixture was diluted with water and extracted with hexane:ethyl acetate (3×). The organic portions were combined, dried over MgSO4, filtered and the solvent was removed under vacuum. The residue was dissolved in MeOH (20 mL) and treated with triethylamine (NEt3) (1 mL) for 18 h at rt. The mixture was concentrated onto silica gel. The material was purified by elution from silica gel with 1 to 2% MeOH: CH2Cl2. The solids were titurated with CHCl3: hexanes and collected on a glass frit to give a white solid 4-[1-(2,3-dichloro-phenyl)-ethyl]-1,3-dihydro-imidazole-2-thione (Compound 1) 40 mg.
Name
4-[1-(2,3-dichloro-phenyl)-ethyl]-1H-imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate A4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-[1-(2,3-dichloro-phenyl)-vinyl]-1H-imidazole
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Intermediate A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:9]([C:11]1[N:12]=[CH:13][NH:14][CH:15]=1)[CH3:10].ClC1C(Cl)=CC=CC=1C(C1N=CNC=1)=C.C([O-])(O)=O.[Na+].C1C=CC(OC(Cl)=[S:44])=CC=1>O1CCCC1.O>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:9]([C:11]1[NH:12][C:13](=[S:44])[NH:14][CH:15]=1)[CH3:10] |f:2.3|

Inputs

Step One
Name
4-[1-(2,3-dichloro-phenyl)-ethyl]-1H-imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)C(C)C=1N=CNC1
Name
Intermediate A4
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)C(C)C=1N=CNC1
Name
4-[1-(2,3-dichloro-phenyl)-vinyl]-1H-imidazole
Quantity
0.77 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)C(=C)C=1N=CNC1
Name
Intermediate A3
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)C(=C)C=1N=CNC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.64 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
1.1 mL
Type
reactant
Smiles
C1=CC=C(C=C1)OC(=S)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (20 mL)
ADDITION
Type
ADDITION
Details
treated with triethylamine (NEt3) (1 mL) for 18 h at rt
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
The material was purified by elution from silica gel with 1 to 2% MeOH
CUSTOM
Type
CUSTOM
Details
hexanes and collected on a glass frit

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)C(C)C=1NC(NC1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.